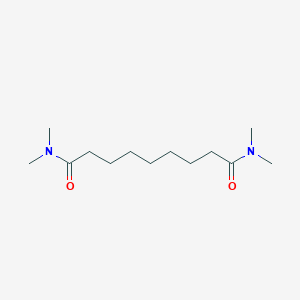
N,N,N',N'-tetramethylnonanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azelamide, N,N,N’,N’-tetramethyl- is an organic compound with the chemical formula C13H26N2O2 and a molecular weight of 242.35774 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azelamide, N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common synthetic route involves the reaction of azelaic acid with N,N-dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Azelamide, N,N,N’,N’-tetramethyl- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Azelamide, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions with halogens or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Applications De Recherche Scientifique
Azelamide, N,N,N’,N’-tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Azelamide, N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with different chemical properties and applications.
N,N-Dimethylformamide: Another related compound with distinct uses in organic synthesis and industry.
Uniqueness
Azelamide, N,N,N’,N’-tetramethyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields. Its versatility and effectiveness in different contexts set it apart from other similar compounds.
Propriétés
Numéro CAS |
13424-87-8 |
|---|---|
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
N,N,N',N'-tetramethylnonanediamide |
InChI |
InChI=1S/C13H26N2O2/c1-14(2)12(16)10-8-6-5-7-9-11-13(17)15(3)4/h5-11H2,1-4H3 |
Clé InChI |
RBBBAMFNMHEFOH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCCCCCC(=O)N(C)C |
SMILES canonique |
CN(C)C(=O)CCCCCCCC(=O)N(C)C |
Key on ui other cas no. |
13424-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















